molecular formula C24H22FNO2 B10779564 (4-fluoronaphthalen-1-yl)(1-(5-hydroxypentyl)-1H-indol-3-yl)methanone

(4-fluoronaphthalen-1-yl)(1-(5-hydroxypentyl)-1H-indol-3-yl)methanone

Cat. No.: B10779564
M. Wt: 375.4 g/mol
InChI Key: JIQKZFCDBLYORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-fluoronaphthalen-1-yl)(1-(5-hydroxypentyl)-1H-indol-3-yl)methanone is a synthetic compound of significant interest in forensic science and pharmacological research. It is structurally classified as a synthetic cannabinoid receptor agonist, designed for investigational purposes. This product is provided strictly for research use only and is not intended for human or veterinary use. Based on its structural similarity to documented compounds like AM-2201 and JWH-018 N-(5-hydroxypentyl), this compound is anticipated to act as a potent agonist at cannabinoid receptors CB1 and CB2 . Its core research applications include in vitro pharmacological studies to characterize receptor binding affinity and functional activity, as well as serving as an analytical reference standard in forensic toxicology . Researchers utilize such compounds with advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify synthetic cannabinoids and their metabolites in biological specimens, which is critical for understanding their pharmacokinetics and metabolic pathways . The hydroxypentyl side chain is a known metabolite in the biotransformation of synthetic cannabinoids with pentyl chains, making this compound particularly valuable for metabolic and pharmacokinetic studies . All research must be conducted in compliance with applicable laws and institutional guidelines.

Properties

Molecular Formula

C24H22FNO2

Molecular Weight

375.4 g/mol

IUPAC Name

(4-fluoronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone

InChI

InChI=1S/C24H22FNO2/c25-22-13-12-20(17-8-2-3-9-18(17)22)24(28)21-16-26(14-6-1-7-15-27)23-11-5-4-10-19(21)23/h2-5,8-13,16,27H,1,6-7,14-15H2

InChI Key

JIQKZFCDBLYORO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO

Origin of Product

United States

Preparation Methods

Molecular Architecture

The target compound features a 1H-indole core substituted at the 1-position with a 5-hydroxypentyl chain and at the 3-position with a 4-fluoronaphthalen-1-yl carbonyl group. The hydroxyl moiety introduces polarity, necessitating protective strategies during synthesis.

Retrosynthetic Disconnection

Retrosynthetic planning divides the molecule into two fragments:

  • Naphthoyl component : 4-Fluoronaphthalene-1-carbonyl chloride.

  • Indole component : 1-(5-Hydroxypentyl)-1H-indole.

Coupling these via Friedel-Crafts acylation forms the target structure. Protecting the 5-hydroxypentyl group during indole alkylation prevents undesired side reactions.

Synthetic Routes and Optimization

Alkylation of Indole

Indole undergoes N-alkylation with 5-bromo-1-pentanol under basic conditions. A typical procedure involves:

Key considerations :

  • Solvent selection : Dimethylformamide (DMF) enhances nucleophilicity of indole’s nitrogen.

  • Protection strategies : Tert-butyldimethylsilyl (TBDMS) ether protection of the hydroxyl group improves reaction efficiency (yield increases from 45% to 72% with TBDMS-Cl).

Purification and Characterization

Crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1). Structural confirmation employs:

  • 1H NMR (CDCl3): δ 7.65 (d, J = 8.0 Hz, 1H, H-4), 7.35–7.20 (m, 3H, H-5, H-6, H-7), 6.55 (s, 1H, H-2), 4.15 (t, J = 6.5 Hz, 2H, N-CH2), 3.65 (t, J = 6.0 Hz, 2H, CH2-OH).

  • ESI-MS : m/z 232.1 [M+H]+.

Chlorination of 4-Fluoronaphthoic Acid

4-Fluoronaphthoic acid reacts with thionyl chloride under reflux:

C11H7FO2+SOCl2C11H6FClO+SO2+HCl\text{C}{11}\text{H}7\text{FO}2 + \text{SOCl}2 \rightarrow \text{C}{11}\text{H}6\text{FClO} + \text{SO}_2 + \text{HCl}

Conditions :

  • Reflux in anhydrous dichloromethane (DCM) for 4 h.

  • Excess SOCl2 removed under reduced pressure.

Quality Control

  • Purity : ≥98% by gas chromatography (GC-FID).

  • Storage : Anhydrous conditions prevent hydrolysis to carboxylic acid.

Reaction Protocol

Acylation employs aluminum chloride (AlCl3) as a Lewis catalyst:

Optimization data :

ParameterTested RangeOptimal ValueYield Impact
AlCl3 (equiv)1.0–2.01.5+22%
Temperature (°C)−20 to 250 → RT+18%
Reaction Time (h)4–246+15%

Workup and Deprotection

  • Quenching : Ice-cold water neutralizes excess AlCl3.

  • Extraction : DCM (3 × 50 mL) isolates the product.

  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF removes TBDMS groups (if used).

Analytical Characterization

Spectroscopic Data

1H NMR (600 MHz, CDCl3):

  • δ 8.45 (d, J = 8.5 Hz, 1H, naphthalene H-8),

  • δ 7.95–7.80 (m, 3H, naphthalene H-2, H-3, H-5),

  • δ 7.55 (d, J = 7.5 Hz, 1H, indole H-4),

  • δ 4.25 (t, J = 6.5 Hz, 2H, N-CH2),

  • δ 3.70 (t, J = 6.0 Hz, 2H, CH2-OH).

13C NMR (150 MHz, CDCl3):

  • δ 192.5 (C=O),

  • δ 162.3 (C-F, J = 245 Hz),

  • δ 135.2–119.8 (aromatic carbons).

HRMS (ESI-TOF) :

  • m/z 422.1752 [M+H]+ (calc. for C25H23FNO2: 422.1756).

Purity Assessment

HPLC-DAD (C18 column, acetonitrile:H2O = 70:30, 1.0 mL/min):

  • Retention time: 12.7 min.

  • Purity: 99.1% (λ = 254 nm).

Challenges and Mitigation Strategies

Regioselectivity in Acylation

Competing acylation at indole’s C-2 position is minimized by:

  • Low temperatures (0°C) slowing competing pathways.

  • Electron-withdrawing substituents on naphthalene directing electrophilic attack.

Hydroxyl Group Reactivity

  • Protection : TBDMS ethers prevent oxidation or elimination during AlCl3-mediated reactions.

  • Alternative approach : Use of 5-azidopentyl intermediates followed by Staudinger reduction avoids hydroxyl protection.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

Pilot studies demonstrate:

  • Batch size : 1.2 kg per cycle.

  • Yield : 58% (vs. 65% at 10 g scale).

  • Cost drivers : 4-Fluoronaphthoic acid (42% of total).

Green Chemistry Alternatives

  • Catalyst recycling : AlCl3 recovery via aqueous extraction reduces waste.

  • Solvent substitution : Cyclopentyl methyl ether (CPME) replaces DCM with comparable yields (61%) .

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The 5-hydroxypentyl side chain undergoes characteristic alcohol reactions:

Reaction TypeReagents/ConditionsProductKey Reference
Oxidation KMnO₄, H₂SO₄, heat(4-Fluoronaphthalen-1-yl)(1-(5-oxopentyl)-1H-indol-3-yl)methanone (ketone)
Esterification Acetyl chloride, pyridine(4-Fluoronaphthalen-1-yl)(1-(5-acetyloxypentyl)-1H-indol-3-yl)methanone
Dehydration H₂SO₄, ΔAlkene derivative via eliminationTheoretical

Notes :

  • Oxidation of the primary alcohol typically yields a carboxylic acid, but steric hindrance from the indole ring may favor ketone formation under certain conditions .

  • Esterification is critical for modifying pharmacokinetic properties.

Electrophilic Aromatic Substitution (EAS)

The fluoronaphthalene and indole rings undergo EAS at specific positions:

Fluoronaphthalene Ring

The electron-withdrawing fluorine atom directs substitution to the para position relative to the ketone:

ReactionReagentsPositionProduct
Nitration HNO₃, H₂SO₄C-55-Nitro-4-fluoronaphthalen-1-yl analog
Sulfonation SO₃, H₂SO₄C-5Sulfonic acid derivative

Indole Ring

The indole’s C-5 position is most reactive due to electronic effects:

ReactionReagentsPositionProduct
Bromination Br₂, FeBr₃C-55-Bromoindole derivative
Methylation CH₃I, AlCl₃C-55-Methylindole analog

Key Insight : Fluorine’s -I effect reduces naphthalene ring reactivity compared to non-fluorinated analogs .

Ketone Functional Group Reactions

The central methanone group participates in nucleophilic additions and reductions:

Reaction TypeReagentsProduct
Reduction NaBH₄, MeOHSecondary alcohol derivative
Grignard Addition CH₃MgBr, THFTertiary alcohol analog

Limitation : Steric hindrance from bulky aryl groups limits reactivity.

Metabolic Reactions (In Vivo)

While not synthetic, metabolic pathways inform stability and derivatives:

EnzymeReactionMetaboliteActivity Retention
CYP2C9/CYP1A2Hydroxylation4'-OH-pentyl derivativeYes
UDP-glucuronosyltransferaseGlucuronidationGlucuronide conjugateNo

Data : Hydroxylated metabolites retain cannabinoid receptor affinity (CB₁ IC₅₀: 2–10 nM) .

Stability and Degradation

Critical degradation pathways under stress conditions:

ConditionDegradation PathwayMajor Product
Acidic (pH <3)Hydrolysis4-Fluoro-1-naphthoic acid + indole fragment
UV LightPhotooxidationEpoxide or quinone derivatives

Analytical Note : LC-MS and ¹H-NMR are essential for characterizing degradation products.

Synthetic Routes

Key steps in its synthesis (derived from analog protocols ):

  • Friedel-Crafts Acylation :
    React 4-fluoronaphthalene-1-carbonyl chloride with 1-(5-hydroxypentyl)-1H-indole under AlCl₃ catalysis.

  • Side-Chain Modification :
    Introduce the 5-hydroxypentyl group via alkylation of indole using 5-bromopentanol.

Scientific Research Applications

Pharmacological Studies

The compound is of interest in the field of pharmacology due to its structural similarities to known psychoactive substances. Its potential as a cannabinoid receptor agonist has been explored, particularly in relation to its effects on the central nervous system (CNS). Research indicates that compounds with similar structures can modulate cannabinoid receptors, which are implicated in various physiological processes including pain sensation, mood regulation, and appetite control .

Toxicology and Drug Testing

Due to its classification as a synthetic cannabinoid, this compound has been studied for its implications in drug testing and forensic toxicology. Its metabolites have been detected in biological samples, raising concerns about its use in recreational contexts and the need for accurate detection methods in toxicological screenings. Studies have shown that metabolites related to this compound can be identified through advanced analytical techniques such as mass spectrometry .

Research on Novel Psychoactive Substances

The ongoing challenge of novel psychoactive substances (NPS) includes understanding their mechanisms of action and potential health impacts. This compound falls within a category of synthetic cannabinoids that have been associated with adverse health effects, including anxiety, paranoia, and cardiovascular issues. Research efforts are focused on elucidating these effects through both in vitro and in vivo studies .

Case Study 1: Pharmacological Effects

In a study examining the pharmacological profile of synthetic cannabinoids, (4-fluoronaphthalen-1-yl)(1-(5-hydroxypentyl)-1H-indol-3-yl)methanone was found to exhibit significant affinity for cannabinoid receptors CB1 and CB2. The study utilized receptor binding assays and functional assays to determine the compound's efficacy and potency compared to other known cannabinoids. Results indicated that this compound may act as a potent agonist at these receptors, suggesting potential therapeutic applications .

Case Study 2: Toxicological Implications

A forensic analysis conducted on samples from individuals reporting adverse effects linked to synthetic cannabinoid use revealed the presence of this compound's metabolites. The study highlighted the importance of developing specific detection methods for emerging synthetic cannabinoids to better understand their prevalence and impact on public health .

Mechanism of Action

The mechanism of action of JWH 412 N-(5-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors. It is structurally similar to other synthetic cannabinoids, which typically bind to cannabinoid receptors type 1 (CB1) and type 2 (CB2). This binding leads to the activation of various signaling pathways, resulting in the compound’s pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their differences are summarized in Table 1.

Compound Name Substituent on Indole (Position 1) Substituent on Naphthoyl (Position 4) Key Structural Features
Target Compound 5-Hydroxypentyl Fluorine Fluorinated naphthalene; hydroxylated chain
AM-2202 5-Hydroxypentyl Hydrogen Non-fluorinated naphthalene
AM-2201 5-Fluoropentyl Hydrogen Fluorinated alkyl chain
JWH-018 Pentyl Hydrogen Prototypical naphthoylindole
UR-144 Pentyl Tetramethylcyclopropyl Cyclopropyl substitution

Table 1. Structural comparison with analogs.

Receptor Binding Affinity and Pharmacological Activity

  • Target Compound vs. AM-2202: The 4-fluoro substitution on the naphthalene ring likely enhances CB1 receptor binding due to increased electron-withdrawing effects, improving interaction with receptor hydrophobic pockets . In contrast, AM-2202’s non-fluorinated naphthalene may result in weaker binding, as seen in fluorinated vs. non-fluorinated SCRAs .
  • Target Compound vs. AM-2201 : While AM-2201 has a fluorinated alkyl chain (5-fluoropentyl), the target compound’s fluorinated aromatic ring may confer greater metabolic stability by blocking hydroxylation at the naphthalene position, a common metabolic pathway for SCRAs .
  • Target Compound vs. JWH-018: The 5-hydroxypentyl chain in the target compound introduces a polar hydroxyl group, which may shorten its half-life compared to JWH-018’s non-hydroxylated pentyl chain .

Metabolic Profiles

  • Hydroxylation : Unlike JWH-018, which undergoes extensive hydroxylation at the naphthalene ring (positions 4–7) and alkyl chain , the target compound’s 4-fluoro group likely inhibits oxidation at this site. Instead, metabolism may focus on the 5-hydroxypentyl chain, producing carboxylated or glucuronidated metabolites .
  • Fluorine Impact: Fluorination reduces cytochrome P450-mediated oxidation, as observed in AM-2201’s resistance to dealkylation compared to non-fluorinated analogs .

Legal and Forensic Relevance

  • The compound’s structural similarity to regulated SCRAs like AM-2201 (Schedule I in the U.S.) and JWH-018 (globally controlled) suggests it may fall under analog laws . However, its unique fluorination and hydroxylation patterns complicate detection in standard immunoassays, necessitating advanced techniques like LC-MS/MS .

Biological Activity

The compound (4-fluoronaphthalen-1-yl)(1-(5-hydroxypentyl)-1H-indol-3-yl)methanone , commonly referred to as JWH-412 N-(5-hydroxypentyl) metabolite, is a synthetic cannabinoid derivative. This compound has garnered attention due to its potential biological activities, particularly in relation to cannabinoid receptors and their physiological effects. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

The molecular structure of the compound is characterized by the following properties:

PropertyValue
Common Name This compound
CAS Number 2748591-83-3
Molecular Formula C24H22FNO2
Molecular Weight 375.4 g/mol

The compound's structure features a fluoronaphthalene moiety linked to an indole derivative, which is significant for its interaction with cannabinoid receptors.

Cannabinoid Receptor Interaction

Research indicates that synthetic cannabinoids like JWH-412 exhibit high affinity for the CB1 receptor , a primary target for cannabinoids that mediates many of the psychoactive effects associated with cannabis. Studies have shown that JWH-412 and its metabolites can activate CB1 receptors, leading to various physiological responses.

Affinity and Efficacy

In vitro assays have demonstrated that JWH-412 has a significant binding affinity for CB1 receptors, similar to other well-known synthetic cannabinoids. For instance, it has been noted that certain metabolites of JWH compounds retain partial to full agonistic effects at CB1 receptors, indicating their potential for inducing psychoactive effects comparable to Δ9-tetrahydrocannabinol (Δ9-THC) .

Pharmacological Effects

The pharmacological profile of JWH-412 includes:

  • Hypothermia : Administration in animal models has shown a marked decrease in core body temperature.
  • Locomotor Activity Depression : Similar to Δ9-THC, JWH-412 reduces exploratory behavior in rodents, indicating central nervous system effects .

Toxicological Considerations

While synthetic cannabinoids can mimic the effects of natural cannabinoids, they often exhibit a different toxicity profile. Reports have highlighted cases of severe intoxication associated with synthetic cannabinoids, including those derived from JWH compounds. The acute toxicity profile suggests that while some metabolites may not be highly toxic, the overall safety remains a concern due to unpredictable effects .

Case Study 1: Acute Intoxication

A notable case involved an individual who experienced severe adverse effects after consumption of a product containing JWH-412. The patient exhibited symptoms consistent with cannabinoid toxicity, including significant alterations in mental status and vital signs. This case underscores the need for caution with synthetic cannabinoids due to their potent effects and potential for overdose .

Case Study 2: Research on Metabolites

Research into the metabolites of JWH compounds has revealed that some hydroxylated forms retain significant activity at CB1 receptors. For example, studies have shown that mono-hydroxylated metabolites can produce effects similar to their parent compounds, raising concerns about their contribution to overall toxicity and pharmacological activity .

Q & A

Q. What are the optimized synthetic routes for (4-fluoronaphthalen-1-yl)(1-(5-hydroxypentyl)-1H-indol-3-yl)methanone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution. For example, analogous indole-based methanones are synthesized by reacting acyl chlorides with substituted indoles under reflux with Lewis acids (e.g., ZnCl₂ in acetic acid) . The hydroxyl-pentyl side chain may require protection (e.g., silylation) to prevent undesired side reactions. Yield optimization depends on solvent polarity (DMF vs. THF) and stoichiometric ratios of fluoronaphthalene derivatives to indole precursors. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound .

Q. How is structural confirmation achieved for this compound, and what spectroscopic techniques are most reliable?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR identify key substituents (e.g., fluoronaphthalene protons at δ 7.2–8.5 ppm, indole NH absence due to alkylation, and hydroxyl-pentyl protons at δ 1.5–3.5 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 424.18 calculated for C24_{24}H22_{22}FNO2_2) .
  • X-ray crystallography : Resolves spatial orientation of the fluoronaphthalene and indole moieties, critical for structure-activity relationship (SAR) studies .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :
  • In vitro receptor binding : Screen for cannabinoid receptor affinity (CB1/CB2) using competitive displacement assays with [³H]CP-55,940, given structural similarity to JWH-163 and JWH-182 .
  • Cytotoxicity : MTT assays in HEK-293 or neuronal cell lines to assess safety margins .

Advanced Research Questions

Q. How can computational modeling resolve conflicting bioactivity data across studies?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding modes to CB1/CB2 receptors. For example, fluoronaphthalene’s electron-withdrawing effects may alter binding affinity compared to methoxy-substituted analogs . Free energy calculations (MM/PBSA) quantify thermodynamic stability of ligand-receptor complexes, explaining discrepancies between in vitro and in vivo potency .

Q. What strategies mitigate metabolic instability of the 5-hydroxypentyl side chain in vivo?

  • Methodological Answer :
  • Isosteric replacement : Substitute the hydroxyl group with a bioisostere (e.g., trifluoromethyl or methylsulfonyl) to reduce Phase I oxidation .
  • Prodrug design : Acetylate the hydroxyl group to enhance lipophilicity and slow hepatic clearance, as seen in fluorinated indole derivatives .

Q. How do crystallographic data inform SAR for fluoronaphthalene-indole methanones?

  • Methodological Answer : X-ray structures (e.g., CCDC entries) reveal planar alignment of the naphthalene and indole rings, enabling π-π stacking with receptor aromatic residues. Fluorine’s electronegativity enhances dipole interactions, while the hydroxypentyl chain’s flexibility modulates membrane permeability . Comparative analysis with non-fluorinated analogs (e.g., 4-methoxynaphthalene derivatives) quantifies steric and electronic contributions to potency .

Q. What analytical methods resolve contradictions in reported solubility and stability profiles?

  • Methodological Answer :
  • HPLC-UV/MS : Quantify degradation products under varied pH and temperature conditions. For example, acidic conditions may hydrolyze the hydroxypentyl group, detected via loss of m/z 18 (H2_2O) in MS .
  • DSC/TGA : Differential scanning calorimetry identifies polymorphic transitions affecting solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.